Manumycin A

Overview

Description

Manumycin A is a natural antibiotic compound isolated from the bacterium Streptomyces parvulus. It belongs to the family of manumycin-type polyketides and has been studied for its various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Initially developed as an antimicrobial agent, this compound has gained significant attention for its potential therapeutic applications .

Mechanism of Action

Target of Action

Manumycin A, a natural antibiotic isolated from Streptomyces parvulus, is known to target several key proteins and enzymes in cells. Its primary targets include farnesyltransferase (FTase) and neutral sphingomyelinase (nSMase) . FTase is involved in the post-translational modification of proteins, leading to their association with cell membranes . nSMase plays a role in the metabolism of sphingolipids .

Mode of Action

This compound acts as a selective, competitive inhibitor of FTase with respect to farnesylpyrophosphate . It also functions as a non-competitive inhibitor of the Ras protein . By inhibiting the farnesylation of Ras, this compound suppresses the Ras/Raf/ERK1/2 signaling pathway . Additionally, it is an inhibitor of nSMase .

Biochemical Pathways

The inhibition of FTase by this compound affects the Ras/Raf/ERK1/2 signaling pathway , which plays a crucial role in cell proliferation, differentiation, and survival . Furthermore, this compound has been found to suppress exosome biogenesis and secretion .

Pharmacokinetics

It’s known that the compound’s effects can be observed at micromolar concentrations . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

This compound has been shown to induce apoptosis and exert antitumor activity . It reduces cancer cell viability through induction of non-apoptotic, non-autophagic cytoplasmic vacuolation death in triple-negative breast cancer cells . It also inhibits cell proliferation and migration in rat vascular smooth muscle cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain growth factors can modulate its effects . Additionally, the compound’s action may vary depending on the specific type of cells it interacts with

Biochemical Analysis

Biochemical Properties

Manumycin A is a monomeric epoxyquinoid that plays a crucial role in various biochemical reactions. It is known to inhibit the enzyme farnesyltransferase, which is essential for the post-translational modification of proteins involved in cell signaling pathways . By inhibiting farnesyltransferase, this compound prevents the farnesylation of oncogenic Ras proteins, thereby inhibiting their activation and subsequent signaling . Additionally, this compound interacts with IκB kinase (IKK), inhibiting its activity and thus modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway . This interaction is significant in the context of inflammation and cancer, as NF-κB plays a pivotal role in these processes.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis through multiple mechanisms, including the inhibition of Ras signaling and the activation of the mitochondrial apoptotic pathway . This compound also triggers eryptosis, the suicidal death of erythrocytes, characterized by cell shrinkage and membrane scrambling . This compound influences cell signaling pathways, such as the NF-κB pathway, and affects gene expression by modulating the activity of transcription factors like p53 . Furthermore, this compound impacts cellular metabolism by inducing oxidative stress and altering the redox state of cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a molecular glue, facilitating interactions between proteins that typically do not interact. For instance, this compound promotes the binding of the E3 ligase UBR7 to the tumor suppressor protein p53, leading to the activation of p53 transcriptional activity and subsequent cell death . Additionally, this compound inhibits farnesyltransferase by competing with the farnesyl pyrophosphate substrate, thereby preventing the farnesylation and activation of Ras proteins . This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . In vitro studies have demonstrated that this compound induces apoptosis and eryptosis within 48 hours of exposure . Long-term effects of this compound include sustained inhibition of farnesyltransferase and persistent modulation of NF-κB signaling . These temporal effects are essential for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound exhibits anti-tumor activity by inhibiting farnesyltransferase and inducing apoptosis in cancer cells . Higher doses of this compound can lead to toxic effects, including hepatotoxicity and nephrotoxicity . Studies in mice have shown that this compound can reduce tumor growth and improve survival rates when administered at appropriate doses . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of farnesyltransferase . This inhibition affects the prenylation of proteins, which is a critical post-translational modification required for the proper functioning of various signaling proteins . Additionally, this compound interacts with thioredoxin reductase 1, a key enzyme in the redox regulation of cells . By inhibiting thioredoxin reductase 1, this compound induces oxidative stress and disrupts cellular redox homeostasis . These interactions underscore the compound’s multifaceted role in cellular metabolism.

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It has been shown to inhibit the release of extracellular vesicles, which are involved in cell-to-cell communication . This compound’s ability to modulate the release of these vesicles suggests that it can influence the distribution of signaling molecules and other bioactive compounds within tissues . Additionally, this compound’s interactions with binding proteins and transporters may affect its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It has been observed to localize in the cytoplasm, where it interacts with various signaling proteins and enzymes . This compound’s ability to inhibit farnesyltransferase and modulate NF-κB signaling is dependent on its presence in the cytoplasm . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its activity and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The first total synthesis of Manumycin A was achieved using an asymmetric epoxidation method based on Wynberg’s chiral phase transfer methodology . This synthesis involves the preparation of the key epoxyquinol nucleus and the construction of the Manumycin lower side chain using the Stille reaction . The synthetic route corrects the original stereochemical assignment and confirms the syn-hydroxy epoxide arrangement .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces parvulus under controlled conditions. The fermentation broth is then extracted and purified to isolate this compound . This method ensures a consistent and scalable production of the compound for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions: Manumycin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Scientific Research Applications

Manumycin A has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a tool to study prenylation and its role in cellular signaling pathways .

- Employed in the synthesis of analogs to explore structure-activity relationships .

Biology:

- Investigated for its ability to inhibit farnesyltransferase, an enzyme involved in the post-translational modification of proteins .

- Studied for its effects on apoptosis and cell cycle regulation .

Medicine:

- Explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells .

- Evaluated for its anti-inflammatory properties and potential use in treating inflammatory diseases .

Industry:

Comparison with Similar Compounds

Manumycin A is part of the manumycin family of polyketides, which includes similar compounds such as Manumycin B, Asukamycin, and Colabomycin E . These compounds share structural similarities but differ in their biological activities and potency:

Manumycin B: Similar to this compound but with different side chains, leading to variations in biological activity.

Asukamycin: Another member of the manumycin family with potent antimicrobial and anticancer properties.

Colabomycin E: A newly discovered compound with strong anti-inflammatory and immunomodulatory effects.

This compound stands out due to its potent inhibition of farnesyltransferase and its ability to induce apoptosis through ROS production . Its unique combination of antimicrobial, anticancer, and anti-inflammatory properties makes it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Manumycin A, a natural product derived from Streptomyces parvulus, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. This compound is primarily recognized as a potent inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways, notably the Ras oncogene. However, recent studies have revealed that its biological effects extend beyond mere FTase inhibition, implicating various molecular targets and mechanisms.

-

Farnesyltransferase Inhibition :

- This compound has been established as a selective FTase inhibitor, with an IC50 value around 5 µM for human FTase . However, newer findings suggest that its inhibitory effects on FTase may not fully account for its cellular actions. For instance, while it can inhibit FTase at micromolar concentrations, its primary cellular effects appear to be mediated through other pathways .

-

Induction of Apoptosis :

- This compound has demonstrated significant pro-apoptotic effects across various cancer cell lines. In malignant pleural mesothelioma (MPM) cells, it was shown to induce apoptosis via the downregulation of Sp1 and subsequent activation of mitochondrial pathways . The IC50 values for MPM cell lines MSTO-211H and H28 were reported as 8.3 µM and 4.3 µM, respectively .

-

Inhibition of Key Signaling Pathways :

- Studies indicate that this compound affects several signaling pathways by inhibiting proteins such as Iκ-B kinase β and thioredoxin reductase 1 . Additionally, it influences phospho-protein kinase B (pAKT) and specificity protein 1 (Sp1), contributing to its anticancer effects and suggesting a multifaceted mechanism of action .

Summary of Biological Activities

This compound exhibits a range of biological activities beyond its role as an FTase inhibitor:

- Anticancer Properties :

- Anti-inflammatory Effects :

- Antimicrobial Activity :

- Neuroprotective Effects :

Case Study 1: Malignant Pleural Mesothelioma

In a study examining the effects of this compound on MPM cells, treatment led to significant apoptosis characterized by increased apoptotic indices through DAPI staining and Annexin V assays. The downregulation of Sp1 was highlighted as a critical mechanism through which this compound exerts its anticancer effects .

Case Study 2: Triple-Negative Breast Cancer

Research on TNBC cells revealed that this compound induces cytoplasmic vacuolation and reduces cell viability through non-apoptotic mechanisms. This study underscores the compound's potential in targeting aggressive cancer types resistant to conventional therapies .

Data Table: Summary of Biological Activities

Properties

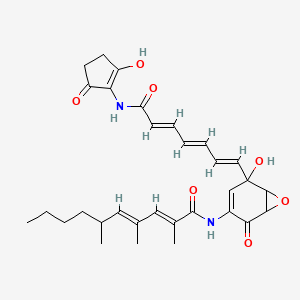

IUPAC Name |

(2E,4E,6R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O7/c1-5-6-11-19(2)16-20(3)17-21(4)30(38)32-22-18-31(39,29-28(40-29)27(22)37)15-10-8-7-9-12-25(36)33-26-23(34)13-14-24(26)35/h7-10,12,15-19,28-29,34,39H,5-6,11,13-14H2,1-4H3,(H,32,38)(H,33,36)/b8-7+,12-9+,15-10+,20-16+,21-17+/t19-,28-,29-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWQHCKLTXDWBD-MVTGTTCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C=C(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)/C=C(\C)/C=C(\C)/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025744 | |

| Record name | Manumycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52665-74-4 | |

| Record name | Manumycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52665-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manumycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052665744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manumycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANUMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIQ298X4XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action attributed to Manumycin A?

A1: this compound was initially recognized as a potent and selective farnesyltransferase (FTase) inhibitor. This enzyme plays a crucial role in attaching a farnesyl group to proteins, a process called farnesylation, which is essential for their localization and function. [, ]

Q2: How does this compound interact with farnesyltransferase?

A2: this compound acts as a competitive inhibitor of farnesyl pyrophosphate, a substrate for FTase. It binds to the enzyme's active site, preventing the farnesylation of target proteins, particularly those involved in cell signaling pathways like Ras. [, , ]

Q3: What are the downstream effects of this compound-mediated FTase inhibition?

A3: By inhibiting FTase, this compound disrupts the Ras signaling pathway, ultimately leading to decreased cell proliferation, migration, and induction of apoptosis in various cancer cell lines. [, , , , ]

Q4: Is FTase inhibition the sole mechanism of action of this compound?

A4: While initially considered a specific FTase inhibitor, recent research suggests that this compound exerts its effects through multiple pathways. Studies have shown its interaction with other targets, including thioredoxin reductase 1, and its influence on cellular processes like apoptosis, independent of FTase inhibition. [, , , ]

Q5: How does this compound affect apoptosis in cancer cells?

A5: this compound triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways. It induces oxidative stress, leading to cytochrome c release from mitochondria and subsequent activation of caspases. Additionally, it modulates the expression of Bcl-2 family proteins, further contributing to apoptosis induction. [, , , , ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound is characterized by the molecular formula C31H36O7 and a molecular weight of 520.61 g/mol.

Q7: What is known about the stability of this compound under various conditions?

A8: While specific stability data is limited in these articles, this compound's structure, containing an epoxyquinoid moiety, suggests potential sensitivity to light, oxygen, and extreme pH conditions. Further research is needed to fully characterize its stability profile. [, ]

Q8: Are there any specific formulation strategies mentioned to enhance this compound's stability or bioavailability?

A9: One study demonstrated the efficacy of a slow-release formulation of this compound in combination with paclitaxel for treating anaplastic thyroid carcinoma in vivo, highlighting the potential of optimizing delivery for enhanced therapeutic outcomes. [, ]

Q9: What types of in vitro assays have been used to assess the biological activity of this compound?

A10: Various in vitro assays, including MTT assays for cell viability, flow cytometry for apoptosis detection, and Western blotting for protein expression analysis, have been widely employed to evaluate the effects of this compound on different cancer cell lines. [, , , , , , , , , , , , , , , , , , ]

Q10: Which cancer types have shown sensitivity to this compound in preclinical studies?

A11: this compound has demonstrated antitumor activity against a range of cancer cell lines, including anaplastic thyroid cancer, leukemia, colorectal cancer, prostate cancer, medulloblastoma, and esophageal carcinoma, highlighting its potential as a broad-spectrum anticancer agent. [, , , , , , , , , , , , , , , , , ]

Q11: Have any animal models been used to evaluate the efficacy of this compound?

A12: Yes, several studies have employed mouse xenograft models to assess the in vivo efficacy of this compound, particularly in anaplastic thyroid carcinoma, demonstrating its ability to inhibit tumor growth, reduce angiogenesis, and enhance the effects of chemotherapeutic agents like paclitaxel. [, , , ]

Q12: What is the safety profile of this compound?

A12: While preclinical studies indicate promising antitumor activity, comprehensive toxicological data for this compound is limited. Further research is crucial to establish its safety profile, particularly for potential long-term effects.

Q13: Has this compound been evaluated in clinical trials?

A13: Based on the provided research articles, there is no mention of this compound being evaluated in clinical trials. Further investigations are necessary to determine its suitability and safety for clinical use.

Q14: Are there any emerging research areas related to this compound?

A16: Ongoing research is exploring the potential of this compound as an anti-inflammatory and immunomodulatory agent. Studies have shown its ability to inhibit the release of pro-inflammatory cytokines, such as IL-1β and TNF, in macrophages, suggesting possible applications in inflammatory diseases. [, ]

Q15: What are potential future directions for this compound research?

A15: Future research could focus on:

- Structure-activity relationship studies: Synthesize and evaluate this compound analogs to enhance potency and selectivity. []

- Drug delivery optimization: Develop novel formulations to improve stability, solubility, and target specificity. [, ]

- Biomarker discovery: Identify biomarkers to predict treatment response and monitor potential adverse effects. []

- Combination therapies: Explore synergistic effects with other anticancer agents for enhanced therapeutic outcomes. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.